Product packaging for 2-(Difluoromethoxy)pyridin-4-ol(Cat. No.:CAS No. 205043-09-0)

2-(Difluoromethoxy)pyridin-4-ol

Cat. No.: B1320674
CAS No.: 205043-09-0
M. Wt: 161.11 g/mol
InChI Key: VYLOASWLEVJLKI-UHFFFAOYSA-N
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Description

Contextual Significance in Organic and Medicinal Chemistry

The significance of 2-(Difluoromethoxy)pyridin-4-ol stems from the strategic combination of its two core structural motifs: the pyridinone ring and the difluoromethoxy substituent. Pyridinone-based structures are considered "privileged scaffolds" in medicinal chemistry. frontiersin.org They are six-membered heterocyclic systems that can act as hydrogen bond donors and acceptors, allowing for versatile interactions with biological targets. frontiersin.org The physicochemical properties of the pyridinone core can be fine-tuned, making it a frequent component in fragment-based drug design and as a bioisostere for other chemical groups like phenols or amides. frontiersin.org

The introduction of the difluoromethoxy (-OCHF₂) group further enhances the molecule's utility. Fluorination is a common strategy in drug design to modulate a molecule's properties. The -OCHF₂ group, in particular, is valued for its ability to increase metabolic stability compared to non-fluorinated analogs like a simple methoxy (B1213986) group. This enhanced stability arises because the carbon-fluorine bond is strong and less susceptible to metabolic cleavage by enzymes in the body. Furthermore, this group can alter lipophilicity and binding affinity to biological targets. The electronic effects of the -OCHF₂ group are intermediate between the more electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing trifluoromethyl group (-CF₃), providing a unique balance of properties.

This combination of a biologically relevant pyridinone core and a metabolism-enhancing difluoromethoxy group makes this compound a significant building block for the synthesis of new chemical entities with potential therapeutic applications.

Overview of Research Trajectories

Research involving this compound and its derivatives has primarily focused on its application as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. bldpharm.com The compound serves as a starting material or key building block, with its reactive sites allowing for further chemical modifications. researchgate.net

One major research trajectory is the development of kinase inhibitors. Structurally similar compounds have been investigated for their ability to inhibit cancer-related pathways, such as those involving the c-Met and VEGFR-2 kinases. This suggests a potential research path for derivatives of this compound as anticancer agents. Similarly, related pyrazole (B372694) derivatives containing a pyridin-4-oxy moiety have been designed and synthesized as potent inhibitors of the transforming growth factor-β (TGF-β) type 1 receptor (ALK5), a target for fibrotic diseases and certain cancers. nih.gov

Another area of investigation is in the field of antimicrobials. Research has indicated that some pyridine (B92270) derivatives exhibit significant activity against various pathogens, with a proposed mechanism involving the disruption of bacterial cell wall synthesis. While direct studies on this compound's antimicrobial properties are preliminary, its structural features make it a candidate for the development of new antibacterial agents.

Furthermore, the broader field of fluorinated pyridine derivatives is an active area of research. For example, fluorinated derivatives of pyridine-2,4-dicarboxylic acid have been synthesized and evaluated as inhibitors of human 2-oxoglutarate (2OG) dependent oxygenases, which are important medicinal chemistry targets. nih.govresearchgate.net These studies highlight the general interest in how fluorine substitution on a pyridine ring can modulate biological activity and selectivity against specific enzyme targets. nih.govresearchgate.net The synthesis methods for creating N-difluoromethylated pyridones and quinolones are also being explored, which could expand the library of biologically active compounds derived from such scaffolds. ub.edunih.gov

biosynth.comnih.govresearchgate.netub.edunih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F2NO2 B1320674 2-(Difluoromethoxy)pyridin-4-ol CAS No. 205043-09-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethoxy)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2/c7-6(8)11-5-3-4(10)1-2-9-5/h1-3,6H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLOASWLEVJLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594933
Record name 2-(Difluoromethoxy)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205043-09-0
Record name 2-(Difluoromethoxy)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Difluoromethoxy Pyridin 4 Ol

Established Synthetic Pathways for 2-(Difluoromethoxy)pyridin-4-ol

The synthesis of this compound can be achieved through several strategic approaches, each leveraging different precursor molecules and reaction mechanisms. These methods include direct introduction of the difluoromethoxy group, alkylation of pre-existing pyridine (B92270) rings, and construction of the heterocyclic ring through condensation.

Direct Difluoromethylation Approaches from 4-Hydroxypyridine (B47283)

A plausible and direct route to synthesize this compound involves the reaction of 4-hydroxypyridine with a suitable difluoromethylating agent. This method introduces the difluoromethoxy group at the C2-position of the pyridine ring, typically through a nucleophilic substitution mechanism. The reaction's success hinges on careful control of conditions to ensure regioselectivity, favoring substitution at the desired carbon atom over the nitrogen or oxygen atoms of the pyridinol tautomer. researchgate.net The crude product obtained from this reaction generally requires purification, often by column chromatography, to isolate the target compound in high purity.

Table 1: Generalized Direct Difluoromethylation of 4-Hydroxypyridine

ParameterDescriptionSource
Starting Material 4-Hydroxypyridine
Reagent Type Difluoromethylating agents (e.g., ClCF₂O⁻, BrCF₂O⁻)
Mechanism Nucleophilic Substitution / Condensation
Key Conditions Controlled pH and temperature to optimize yield and regioselectivity.
Purification Column Chromatography

Alkylation Strategies Involving Hydroxypyridine Derivatives

The alkylation of hydroxypyridines is complicated by the presence of two nucleophilic centers: the ring nitrogen and the exocyclic oxygen atom. researchgate.net Pyridin-4-ol and its derivatives often react at the nitrogen atom, which can make direct O-alkylation challenging. researchgate.net However, specific synthetic strategies can be employed to favor the formation of the desired O-alkylated product, this compound.

The choice of base, solvent, and alkylating agent can significantly influence the ratio of N-alkylation to O-alkylation. google.comgoogle.com For instance, while many conditions lead to mixtures, certain catalytic systems, such as those employing triflic acid (TfOH) with diazo compounds, have been shown to be effective for the selective O-alkylation of 2-pyridone derivatives. rsc.org These principles can be extended to the synthesis of the target molecule, where a difluoromethoxy precursor would be used as the alkylating agent under conditions optimized for O-alkylation.

Table 2: N- vs. O-Alkylation in Pyridinol Systems

NucleophileReagent/ConditionsPrimary ProductSource
Pyridin-4-olPentafluoropyridineN-Alkylation Product researchgate.net
Pyridin-2-olPentafluoropyridineMixture of N- and O-Alkylation Products researchgate.net
Pyridin-3-olPentafluoropyridineO-Alkylation Product researchgate.net
2-Pyridone DerivativesAlkyl Halides / K₂CO₃Mixture, significant O-alkylation byproduct (30-50%) google.comgoogle.com
2-PyridoneDiazoacetate / TfOH catalystSelective O-Alkylation Product rsc.org

Condensation Reactions with Difluoromethoxy Precursors

An alternative to modifying a pre-formed pyridine ring is to construct the ring itself from acyclic precursors, one of which already contains the difluoromethoxy group. Condensation reactions are a cornerstone of pyridine synthesis. baranlab.org Multi-component reactions, such as the Hantzsch pyridine synthesis, involve the condensation of a β-ketoester, an aldehyde, and a nitrogen source (like ammonia) to form a dihydropyridine (B1217469), which is then oxidized to the aromatic pyridine. wikipedia.orgorganic-chemistry.org

To apply this to this compound, a strategy could involve a precursor molecule that incorporates the OCF₂H moiety. For example, a β-ketoester or another carbonyl component containing the difluoromethoxy group could be condensed with other reagents to build the pyridin-4-one ring system directly.

Table 3: Generalized Hantzsch-Type Condensation for Pyridine Synthesis

Component 1Component 2Component 3IntermediateFinal ProductSource
β-Ketoester (2 equiv.)Aldehyde (1 equiv.)Ammonia (1 equiv.)DihydropyridinePyridine (after oxidation) wikipedia.orgorganic-chemistry.org

Functionalization Reactions of this compound

Once synthesized, this compound can serve as a versatile building block for more complex molecules through various functionalization reactions. These transformations can target the hydroxyl group, the pyridine ring, or the nitrogen atom.

Oxidation Pathways

This compound is susceptible to oxidation, which can lead to the formation of corresponding oxides. A common oxidation reaction for pyridines is the formation of a pyridine N-oxide at the ring's nitrogen atom. This transformation is typically achieved using oxidizing agents such as peroxy acids. Furthermore, the difluoromethoxy group itself is generally stable to oxidation, though extreme conditions could potentially lead to degradation.

Reduction Reactions

The compound can undergo reduction reactions to yield different reduced forms. The pyridine ring can be hydrogenated to form the corresponding dihydropyridine or fully saturated piperidine (B6355638) derivatives, depending on the reducing agent and reaction conditions used. These reactions typically employ catalytic hydrogenation or hydride-donating reagents. The hydroxyl and difluoromethoxy groups are generally stable under these conditions.

Nucleophilic Substitution Reactions

The pyridine ring, particularly when substituted with electron-withdrawing groups or when protonated/activated, is susceptible to nucleophilic attack. For pyridines featuring leaving groups at the 2- and 4-positions, nucleophilic substitution reactions proceed readily through an addition-elimination mechanism. quimicaorganica.org In the case of this compound, the molecule possesses two key functionalities attached to the pyridine core: the difluoromethoxy group at the C-2 position and a hydroxyl group at the C-4 position.

The reactivity in nucleophilic substitution can involve several pathways:

Displacement of the Difluoromethoxy Group : The -OCHF₂ group at the 2-position can be displaced by strong nucleophiles. This reaction is facilitated by the electron-deficient nature of the C-2 carbon, which is influenced by the ring nitrogen. Under specific reaction conditions, nucleophiles can replace the difluoromethoxy moiety to yield new 2-substituted pyridin-4-ol derivatives.

Reactions at the 4-position : The hydroxyl group at the 4-position can be converted into a better leaving group (e.g., a tosylate, mesylate, or halide). Following this activation step, a subsequent nucleophilic substitution can occur, allowing for the introduction of a wide variety of functional groups at this position.

N-Alkylation : The pyridine nitrogen itself is nucleophilic and can react with electrophiles. However, in the context of nucleophilic substitution on the ring, the focus remains on the displacement of groups at the carbon positions.

The general mechanism for substitution at the 2-position involves the attack of a nucleophile to form a negatively charged intermediate (a Meisenheimer-like complex), where the charge is stabilized by delocalization onto the electronegative nitrogen atom. Subsequent elimination of the leaving group (in this case, the difluoromethoxy anion) restores the aromaticity of the pyridine ring.

Table 1: Reactivity in Nucleophilic Substitution

Reactive Site Potential Transformation Activating/Reaction Condition
C-2 Position Displacement of -OCHF₂ group Presence of a strong nucleophile
C-4 Position Displacement of -OH group Conversion of -OH to a good leaving group (e.g., -OTs, -Cl) followed by nucleophilic attack
Ring Nitrogen N-Alkylation / N-Oxidation Reaction with electrophiles / oxidizing agents

Advanced Difluoromethylation Techniques Relevant to Pyridine Systems

The importance of the difluoromethyl and difluoromethoxy groups in pharmaceuticals has driven the development of sophisticated new synthetic methods. nih.gov While classical methods exist, several advanced techniques have emerged for the difluoromethylation of pyridine systems, which could be relevant for the synthesis of this compound and its analogs.

Radical C-H Difluoromethylation : Recent studies have demonstrated the direct difluoromethylation of pyridine C-H bonds through a radical process. One innovative method uses oxazino pyridine intermediates, which are readily formed from pyridines. This approach allows for a "regioselectivity switch": the use of the oxazino intermediate directs difluoromethylation to the meta-position, while its in situ conversion to a pyridinium (B92312) salt upon acid treatment redirects the selectivity to the para-position. nih.gov This technique provides powerful control for late-stage functionalization.

Transition-Metal-Free N-Difluoromethylation : A novel method has been developed for the N-difluoromethylation of pyridines and related heterocycles using ethyl bromodifluoroacetate as an inexpensive and readily available fluorine source. nih.govrsc.org The reaction proceeds without a transition metal catalyst and involves a two-step sequence of N-alkylation followed by in situ hydrolysis and decarboxylation to install the N-CF₂H group. nih.govrsc.org The efficiency of this reaction is influenced by the steric and electronic properties of substituents on the pyridine ring. rsc.org

Visible-Light Photoredox Catalysis : Photoredox catalysis has emerged as a mild and powerful tool for forming challenging chemical bonds. This strategy has been applied to the synthesis of difluoromethoxylated compounds. nih.gov The process typically involves the generation of a difluoromethoxy radical (•OCF₂H) or a related difluoromethyl radical from a suitable precursor under visible light irradiation in the presence of a photocatalyst. This radical can then engage with the pyridine substrate to form the desired C-OCF₂H or C-CF₂H bond. nih.gov

Table 2: Comparison of Advanced Difluoromethylation Techniques

Technique Reagent/System Target Position Key Feature
Radical C-H Difluoromethylation Oxazino pyridine intermediates / Radical initiator meta or para to ring nitrogen Regioselectivity is switchable by adding acid. nih.gov
N-Difluoromethylation Ethyl bromodifluoroacetate (BrCF₂COOEt) Ring Nitrogen (N-CF₂H) Transition-metal-free, uses an inexpensive reagent. nih.govrsc.org
Visible-Light Photoredox Catalysis Various precursors / Photocatalyst C-H or other positions Uses light energy, proceeds under mild conditions. nih.gov

Role of 2 Difluoromethoxy Pyridin 4 Ol As a Building Block in Complex Chemical Synthesis

Precursor for Pyridine (B92270) Derivatives

2-(Difluoromethoxy)pyridin-4-ol serves as a versatile precursor for the synthesis of a variety of substituted pyridine derivatives. The inherent reactivity of both the hydroxyl group and the pyridine ring allows for numerous chemical transformations. The pyridin-4-ol core exists in tautomeric equilibrium with its corresponding pyridone form, 4-hydroxypyridine (B47283), which influences its reaction pathways.

The hydroxyl group can undergo O-alkylation or O-arylation to introduce diverse substituents. For instance, reactions with alkyl halides or aryl halides under basic conditions can yield corresponding ethers. The pyridine nitrogen can be targeted in N-alkylation or N-oxidation reactions. Furthermore, the pyridine ring itself is susceptible to electrophilic or nucleophilic substitution, depending on the reaction conditions and the nature of the attacking reagent, allowing for the introduction of additional functional groups onto the heterocyclic core. For example, the reaction of pyridin-4-ols with perhalopyridines often results in N-arylation, yielding 4H-1,4'-bipyridin-4-one structures. researchgate.net

A key synthetic strategy involves the N-difluoromethylation of pyridine derivatives using reagents like ethyl bromodifluoroacetate. nih.gov While this describes the formation of N-CF₂H bonds, the this compound building block provides the difluoromethoxy group pre-installed, simplifying synthetic routes to complex targets that require this specific moiety.

**3.2. Integration into Diverse Heterocyclic Systems

The structural framework of this compound is readily incorporated into more complex, polycyclic heterocyclic systems, which are often scaffolds for biologically active molecules.

The synthesis of complex xanthine (B1682287) derivatives often involves the condensation of a substituted uracil (B121893) with other reagents. biointerfaceresearch.com While direct synthesis from this compound is not prominently documented, the incorporation of fluorinated pyridine moieties into xanthine structures is an established strategy for developing new chemical entities. mdpi.comnih.gov For example, a synthetic route to novel fluorinated xanthine derivatives involved reacting a precursor with 4-amino-2-fluoropyridine. mdpi.com By converting the hydroxyl group of this compound to an amino group, it could potentially be used in analogous synthetic schemes to create xanthine derivatives bearing the difluoromethoxy-pyridine fragment.

The general approach for creating such derivatives often involves nucleophilic substitution reactions where a suitably functionalized xanthine precursor reacts with an amine, such as a substituted aminopyridine, under basic conditions. biointerfaceresearch.commdpi.com

Table 1: Potential Synthetic Route for Xanthine Derivative Incorporation

Reactant 1 Reactant 2 (Derived from Building Block) Key Conditions Resulting Moiety

This table represents a hypothetical, albeit chemically plausible, synthetic route based on established methodologies.

The synthesis of highly substituted dihydropyridines and pyridines can be achieved through various methods, including one-pot C-H alkenylation and electrocyclization sequences involving imines and alkynes. nih.gov These methods provide access to complex, non-symmetrically substituted pyridine rings. While these routes typically build the pyridine ring from acyclic precursors, this compound can be used as a starting point for further substitution to create complex pyridine derivatives that are not easily accessible through de novo ring synthesis. nih.gov

Additionally, 3,4-dihydro-2(1H)-pyridones (3,4-DHPo) are important synthetic precursors. nih.gov The pyridin-4-ol/pyridin-4-one tautomerism of this compound allows it to be considered within the chemistry of these related structures, potentially acting as a substrate for reactions that build upon the existing ring.

The synthesis of quinazoline (B50416) and quinoline (B57606) derivatives can be accomplished through numerous pathways, including cyclization reactions. nih.gov For instance, some syntheses of N-difluoromethylated 4-quinolones start from a quinolin-4-ol derivative. nih.gov By analogy, this compound, as a pyridin-4-ol, could serve as a precursor for analogous pyridopyrimidine or other fused heterocyclic systems. The construction of such fused rings often involves the reaction of an ortho-functionalized aniline (B41778) or aminopyridine with a carbonyl compound or its equivalent. By introducing an amino group onto the pyridine ring adjacent to the nitrogen (e.g., at the 3-position), the resulting 3-amino-2-(difluoromethoxy)pyridin-4-ol could be a key intermediate for cyclization reactions to form fused pyrimidone rings.

Meta-diamide compounds are a significant class of molecules, particularly in the agrochemical industry. scielo.brmdpi.com Research has focused on the synthesis of novel meta-diamides containing fluorinated substituents to enhance their properties. scielo.brresearchgate.net For example, a series of meta-diamide compounds incorporating a 1,2,4-oxadiazole (B8745197) group has been designed and synthesized. scielo.br Another study details the synthesis of derivatives containing a difluoromethoxy group attached to a phenyl ring, specifically N-(2-Bromo-6-(difluoromethoxy)-4-(perfluoropropan-2-yl)phenyl) derivatives. scielo.br

Although these examples feature a difluoromethoxyphenyl group rather than a pyridinyl group, they establish the importance of the difluoromethoxy moiety in this class of compounds. The synthesis typically involves the coupling of a substituted aniline with a carboxylic acid or acid chloride. This compound could be elaborated into a suitable aminopyridine carboxylic acid or a diamine precursor, allowing for its incorporation into novel meta-diamide structures with a heterocyclic core.

Methodologies for Further Derivatization and Functional Group Interconversion

The functional groups present in this compound provide multiple handles for further chemical modification. ub.edu The interconversion of these groups is key to expanding the synthetic utility of this building block.

The hydroxyl group is perhaps the most versatile functional group for derivatization. It can be converted into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. vanderbilt.edu This transformation facilitates subsequent nucleophilic substitution reactions (SN2), allowing for the introduction of halides, azides, nitriles, and other nucleophiles with high efficiency and stereochemical control where applicable. ub.eduvanderbilt.edu Direct conversion of the alcohol to alkyl halides is also possible using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). ub.edu

The pyridine nitrogen atom can be alkylated or undergo oxidation to form an N-oxide, which alters the electronic properties of the ring and can direct further substitutions. The difluoromethoxy group itself is generally stable under many reaction conditions, which is one of its key advantages.

Table 2: Selected Functional Group Interconversions for this compound

Starting Group Target Group Reagents and Conditions Reaction Type
Hydroxyl (-OH) O-Tosylate (-OTs) Tosyl chloride (TsCl), Pyridine Sulfonylation
Hydroxyl (-OH) Chloro (-Cl) Thionyl chloride (SOCl₂) Nucleophilic Substitution
Hydroxyl (-OH) Bromo (-Br) Phosphorus tribromide (PBr₃) Nucleophilic Substitution
Hydroxyl (-OH) O-Alkyl Ether (-OR) Alkyl halide (R-X), Base (e.g., NaH) Williamson Ether Synthesis

Pharmacological and Biological Research Applications of 2 Difluoromethoxy Pyridin 4 Ol and Its Derivatives

Investigational Therapeutic Potentials

Research into pyridine (B92270) derivatives has uncovered promising leads for a variety of therapeutic applications. The versatility of the pyridine scaffold allows for structural modifications that can tune its biological activity, making it a privileged structure in drug discovery. nih.govglobalresearchonline.net

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. researchgate.net Pyridine derivatives have been a significant area of focus in this search. nih.gov Studies have shown that compounds incorporating the pyridine nucleus exhibit notable antibacterial and antifungal properties. mdpi.comnih.gov

A series of novel pyridine derivatives incorporating an imidazo[2,1-b] nih.govarabjchem.orgglobalresearchonline.netthiadiazole moiety were synthesized and evaluated for their antimicrobial activity. nih.gov Several of these compounds demonstrated moderate to high antibacterial efficacy. nih.gov Notably, one compound with a 4-fluoro substitution showed potent activity against certain bacterial strains, with a minimum inhibitory concentration (MIC) twice as effective as the control drug, gatifloxacin. nih.gov Some compounds in the series also displayed antifungal activity equivalent to the standard drug fluconazole (B54011) against Candida albicans ATCC 9763. nih.gov Further investigation revealed that these active compounds had low cytotoxicity against human cells and did not cause hemolysis, indicating their potential for further development as antimicrobial agents. nih.gov

Other research has explored different pyridine-based structures. For instance, dodecanoic acid derivatives of aminopyridine have demonstrated good antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans. nih.gov Similarly, nicotinic acid benzylidene hydrazide derivatives with specific substituents were found to be highly active against a panel of bacteria and fungi, with some showing activity comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives nih.gov
CompoundTarget OrganismActivity (MIC)Control DrugControl Drug Activity (MIC)
17d (4-F substituted)Bacteria0.5 μg/mLGatifloxacin1.0 μg/mL
17aCandida albicans ATCC 97638 μg/mLFluconazole8 μg/mL
17dCandida albicans ATCC 97638 μg/mLFluconazole8 μg/mL

Pyridine and its derivatives are extensively investigated for their potential as anticancer agents, targeting various malignancies including breast, lung, and liver cancer. arabjchem.orgglobalresearchonline.netekb.eg The pyridine scaffold is present in several clinically used anticancer drugs. globalresearchonline.net Research has focused on designing novel pyridine-based compounds that can inhibit key pathways involved in tumor growth and proliferation. ijsat.org

Studies have shown that pyridine derivatives can exert their anticancer effects through various mechanisms. ijsat.org One significant area of research involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis. ijsat.org Certain pyridine derivatives containing dithiocarbamate (B8719985) and urea (B33335) moieties have been identified as potent VEGFR-2 kinase inhibitors. globalresearchonline.net Fused pyridine systems, such as pyrazolopyridines and thienopyridines, have also demonstrated significant cytotoxicity against a wide range of cancer cell lines. ijsat.org

A variety of pyridine derivatives have been tested in vitro against human cancer cell lines, showing promising results. arabjchem.orgglobalresearchonline.net

Coumarin-pyridine hybrids were found to be potent growth inhibitors against the MCF-7 breast cancer cell line. arabjchem.org

Chalcone-linked thiazole-imidazopyridine analogues showed anticancer activity against human prostate and breast carcinoma cell lines. globalresearchonline.net

3-cyanopyridine derivatives were evaluated for their cytotoxic action against prostate (PC-3) and breast (MDA-MB-231) cancer cell lines. globalresearchonline.net

1H-pyrrole[2,3-b]pyridine derivatives have been studied for their enzyme inhibition and anticancer action. globalresearchonline.net

Fused pyridine derivatives have shown antitumorigenic effects on HepG2 (hepatoma) and MCF-7 (breast cancer) cell lines. globalresearchonline.net

This broad activity highlights the potential of the pyridine nucleus as a versatile backbone for the development of new cancer therapies. ijsat.orgnih.gov

Table 2: Investigational Anticancer Activity of Pyridine Derivative Classes
Pyridine Derivative ClassTarget Cancer Cell Line(s)Reference
Coumarin-pyridine hybridsMCF-7 (Breast) arabjchem.org
Thiazole-imidazopyridine analoguesProstate and Breast Carcinoma globalresearchonline.net
3-Cyanopyridine derivativesPC-3 (Prostate), MDA-MB-231 (Breast) globalresearchonline.net
Fused pyridine derivativesHepG2 (Liver), MCF-7 (Breast) globalresearchonline.net

The pyridine scaffold is a key component in compounds being researched for antiviral activity against a diverse range of viruses. nih.gov These include human immunodeficiency viruses (HIV), hepatitis B (HBV) and C (HCV) viruses, and coronaviruses. nih.govnih.gov The mechanism of action for these derivatives can vary widely, from inhibiting viral enzymes essential for replication, such as reverse transcriptase and polymerase, to blocking viral entry into host cells. nih.govnih.gov

Molecular docking studies have been employed to identify pyridine derivatives with the potential to inhibit key viral targets. For the SARS-CoV-2 virus, for instance, a pyridine-N-oxide compound was identified through computational modeling as having a high stability to inhibit the main protease (3CLpro), a critical enzyme for viral replication. mdpi.com Another study highlighted a different pyridine derivative with excellent antiviral activity against SARS-CoV-2 3CLpro, comparable to the antiviral drug Remdesivir. mdpi.com Its efficacy is attributed to the formation of a covalent bond with a key cysteine residue in the enzyme's active site. mdpi.com

Research into pyridinone derivatives has also yielded compounds with anti-HIV-1 activity. researchgate.net The development of these compounds was guided by molecular modeling to create hybrid structures that mimic known non-nucleoside reverse transcriptase inhibitors. researchgate.net

The central nervous system is a significant target for therapies based on pyridine derivatives, particularly those that modulate muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govnih.gov These receptors are involved in critical brain functions like memory, learning, and attention. nih.govnih.gov

The muscarinic M4 receptor, a G protein-coupled receptor, is a key therapeutic target for several neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and Alzheimer's disease. patsnap.combioworld.com Activation of the M4 receptor can modulate neurotransmitter release and neuronal excitability. patsnap.com Consequently, compounds that act as M4 receptor agonists (activators) or antagonists (blockers) are of significant research interest. bioworld.com

Selective M4 receptor antagonists are being investigated for their potential to treat movement disorders like Parkinson's disease and dystonia. acs.org Research suggests that blocking M4 receptors could replicate the therapeutic effects of non-selective antimuscarinic drugs while potentially avoiding their significant side effects. acs.org Vanderbilt University has identified benzamide (B126) derivatives that act as potent M4 receptor antagonists and are being explored for conditions such as Parkinson's disease, Huntington's disease, and schizophrenia. bioworld.com One such compound showed antagonistic activity at human M4 receptors with an IC50 value of 0.19 nM in a laboratory test measuring changes in intracellular calcium. bioworld.com

Conversely, M4 receptor agonists are being studied for their potential to treat psychosis and cognitive deficits associated with schizophrenia and Alzheimer's disease. patsnap.com By mimicking the action of the neurotransmitter acetylcholine at the M4 receptor, these agonists can enhance cholinergic signaling, which is often impaired in these conditions. patsnap.com

Modulation of muscarinic receptors is a well-established strategy for enhancing cognition. nih.gov While the M1 receptor has traditionally been the focus, recent evidence indicates that enhancing the function of the M4 receptor can also improve memory and learning. nih.gov

Positive allosteric modulators (PAMs), which enhance the receptor's response to the endogenous neurotransmitter, offer a more selective approach than direct agonists. nih.gov The M4 PAM VU0467154 has shown therapeutic potential in preclinical models for treating symptoms of schizophrenia. nih.gov Studies have demonstrated that repeated administration of this M4 PAM improves the acquisition of memory in learning paradigms and can reverse cognitive deficits induced by other drugs. nih.gov These findings suggest that activation of M4 receptors can modulate both the acquisition and consolidation of memory. nih.gov

The assessment of muscarinic receptor modulators often involves measuring agonist-evoked intracellular calcium flux. bioworld.com While not a direct measure of preventing pathological calcium overload, these assays are fundamental in characterizing the potency and efficacy of new compounds that target receptors linked to calcium signaling pathways.

Neurological and Neurodegenerative Disease Research

Molecular Mechanisms of Action

The therapeutic potential of 2-(Difluoromethoxy)pyridin-4-ol derivatives is rooted in their ability to interact with and inhibit specific molecular targets, primarily protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. The difluoromethoxy group at the 2-position of the pyridine ring is a key contributor to the biological activity of these compounds, enhancing their lipophilicity and metabolic stability.

Ligand-Target Interactions

Research has revealed that derivatives of this compound are potent inhibitors of several receptor tyrosine kinases, including c-Met, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Transforming Growth Factor-β (TGF-β) type 1 receptor (ALK5). nih.gov The inhibitory action of these compounds is generally achieved through competitive binding at the ATP-binding site of the kinase domain.

The structure-activity relationship (SAR) studies of various pyridine derivatives highlight the importance of the substituents on the pyridine ring for both potency and selectivity. nih.gov For example, the introduction of different moieties at other positions of the pyridine ring can fine-tune the inhibitory profile, leading to the development of dual or selective kinase inhibitors.

Table 1: Inhibitory Activity of this compound Derivatives against Protein Kinases

DerivativeTarget KinaseIC₅₀ (nM)Reference
Pyrazolone-containing derivativec-Met110 nih.gov
Pyrazolone-containing derivativeVEGFR-2190 nih.gov
4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivativeALK544

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Cellular Pathway Modulation

The inhibition of key protein kinases by this compound derivatives leads to the modulation of critical downstream signaling pathways that are often dysregulated in cancer.

c-Met and VEGFR-2 Signaling:

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a significant role in cell proliferation, migration, invasion, and survival. nih.gov Similarly, VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. nih.gov Derivatives of this compound that dually inhibit c-Met and VEGFR-2 can effectively block these oncogenic processes.

Inhibition of c-Met blocks the activation of downstream pathways, including the Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways. nih.gov The Ras/Raf/MEK/ERK pathway is primarily involved in cell proliferation, while the PI3K/Akt/mTOR pathway is crucial for cell survival and growth. By inhibiting VEGFR-2, these compounds prevent the phosphorylation of downstream signaling molecules, leading to the suppression of endothelial cell proliferation and migration, thereby inhibiting angiogenesis. nih.gov

TGF-β Signaling:

The Transforming Growth Factor-β (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in advanced stages. mdpi.com Small molecule inhibitors of the TGF-β type 1 receptor (ALK5), including derivatives of this compound, block the phosphorylation of downstream SMAD proteins (Smad2 and Smad3). nih.gov This prevents their complex formation with Smad4 and subsequent translocation to the nucleus, where they would otherwise regulate the transcription of genes involved in processes like epithelial-to-mesenchymal transition (EMT), a key step in metastasis. nih.gov

Table 2: Cellular Pathways Modulated by this compound Derivatives

Target KinaseDownstream PathwayKey Cellular Processes Affected
c-MetRas/Raf/MEK/ERKProliferation
PI3K/Akt/mTORSurvival, Growth
VEGFR-2PLCγ/PKC/Raf/MEK/ERKEndothelial Cell Proliferation, Migration
PI3K/AktEndothelial Cell Survival
TGF-β Receptor (ALK5)Smad2/3Epithelial-to-Mesenchymal Transition (EMT), Invasion

Structure Activity Relationship Sar Studies and Rational Design Principles

Influence of the Difluoromethoxy Moiety on Bioactivity

The difluoromethoxy group exerts a profound influence on the biological activity of the parent molecule through a combination of electronic, steric, and metabolic effects. mdpi.comnih.gov Its presence can enhance binding affinity, improve metabolic stability, and modulate lipophilicity, making it a valuable functional group in drug design. alfa-chemistry.comnih.gov

Electronic and Steric Effects of the Difluoromethoxy Group

The difluoromethoxy group is a strong electron-withdrawing group, a property that can significantly alter the electron density of the pyridine (B92270) ring and influence its interactions with biological targets. mdpi.com This electron-withdrawing nature is attributed to the high electronegativity of the fluorine atoms. bohrium.com Unlike the trifluoromethoxy (-OCF3) group, which tends to adopt a conformation orthogonal to an adjacent aromatic ring, the difluoromethoxy group exhibits greater conformational flexibility. mdpi.comnih.gov This allows ArOCF2H compounds to adopt the optimal conformation for binding within a protein's active site, a desirable trait in medicinal chemistry. mdpi.com

The steric profile of the difluoromethoxy group, being bulkier than a methoxy (B1213986) group but different from a trifluoromethyl group, also plays a crucial role in its interaction with target proteins. mdpi.com These steric and electronic effects can be quantified and used to predict the impact of the difluoromethoxy group on a molecule's activity. nih.gov

Hydrogen Bonding Capabilities of the Difluoromethyl Group

A key feature of the difluoromethyl group (CF2H) is its ability to act as a weak hydrogen bond donor. jst.go.jpbohrium.com This capability arises from the acidic nature of the hydrogen atom, influenced by the adjacent electron-withdrawing fluorine atoms. nih.gov This allows the difluoromethoxy moiety to form hydrogen bonds with amino acid residues in a protein's binding pocket, potentially enhancing binding affinity and selectivity. mdpi.combohrium.com The hydrogen bond donor strength of the difluoromethyl group is considered comparable to that of thiophenol, aniline (B41778), and amine groups, though weaker than a hydroxyl group. alfa-chemistry.comnih.govacs.org This unique characteristic allows it to serve as a bioisostere for hydroxyl, thiol, or amine groups, offering a metabolically stable alternative. nih.govresearchgate.net

Impact on Metabolic Stability and Lipophilicity

The introduction of fluorine atoms into a molecule often leads to increased metabolic stability. mdpi.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the difluoromethoxy group more resistant to metabolic degradation and potentially increasing a drug's half-life. mdpi.commdpi.com This enhanced stability is a critical factor in drug design, contributing to improved pharmacokinetic profiles. nih.gov

The difluoromethoxy group also modulates the lipophilicity of a molecule, a key parameter influencing its absorption, distribution, metabolism, and excretion (ADMET) properties. alfa-chemistry.comnih.gov While generally considered a lipophilicity-enhancing group, the actual impact can vary. nih.govacs.orgresearchgate.net The change in lipophilicity when replacing a methyl group with a difluoromethyl group (Δlog P) has been observed to range from -0.1 to +0.4. nih.govacs.orgresearchgate.net This "dynamic lipophilicity" allows for fine-tuning of a molecule's properties to optimize its permeability and bioavailability. nih.gov

Table 1: Physicochemical Properties of Functional Groups

Functional Group Hansch π Constant (Lipophilicity) Hydrogen Bond Acidity (A) Key Characteristics
-OCHF2 +0.2 to +0.6 nih.gov 0.085–0.126 nih.govacs.org Lipophilic hydrogen bond donor, metabolically stable. alfa-chemistry.comjst.go.jpresearchgate.net
-OH - Strong Strong hydrogen bond donor.
-SH - Moderate Moderate hydrogen bond donor.
-NH2 - Moderate Moderate hydrogen bond donor.
-OCH3 ~0 - -
-CF3 +0.88 mdpi.com - Increases lipophilicity and metabolic stability. mdpi.com

Positional and Substituent Effects on the Pyridine Scaffold

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. researchgate.netrsc.orgnih.gov Its heteroaromatic nature allows for a wide range of chemical modifications, and the position and nature of substituents on the pyridine ring can dramatically influence biological activity. researchgate.netnih.govnih.gov

The nitrogen atom in the pyridine ring makes it more prone to nucleophilic substitution, typically at the C-2 and C-4 positions. nih.gov The electronic properties of substituents play a crucial role; electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the reactivity and biological interactions of the pyridine ring. nih.govresearchgate.net For instance, studies on various pyridine derivatives have shown that the presence and position of groups like -OH, -OMe, and -NH2 can enhance antiproliferative activity, whereas bulky groups or halogens might decrease it. nih.gov

Design Principles for Novel Bioactive Compounds

The SAR data for 2-(difluoromethoxy)pyridin-4-ol and related structures provide a foundation for the rational design of new and improved bioactive compounds. nih.govnih.gov Key principles for designing novel analogs include:

Scaffold Hopping and Hybridization: This involves replacing the central pyridine scaffold with other heterocyclic systems or fusing it with other rings to explore new chemical space and potentially discover compounds with novel or enhanced activities. nih.govrsc.org The combination of the pyridine and chromene moieties, for instance, has yielded compounds with diverse biological profiles. nih.gov

Bioisosteric Replacement: The difluoromethoxy group's ability to act as a lipophilic hydrogen bond donor makes it an excellent bioisostere for hydroxyl, thiol, and amine groups. nih.govresearchgate.net This principle can be applied to existing drugs or lead compounds to improve their metabolic stability and pharmacokinetic properties without sacrificing key binding interactions.

Positional Tuning of Substituents: Systematically altering the position of the difluoromethoxy and hydroxyl groups on the pyridine ring, as well as introducing other substituents at various positions, can fine-tune the electronic and steric properties of the molecule to optimize its activity. nih.govnih.gov For example, introducing small, electron-donating groups could enhance activity, while avoiding bulky substituents that might cause steric hindrance. nih.gov

Focus on Privileged Scaffolds: The pyridine ring itself is a privileged scaffold, known for its presence in a wide array of clinically successful drugs. researchgate.netrsc.org Leveraging this scaffold and its well-understood chemistry provides a solid starting point for the development of new therapeutic agents. nih.govresearchgate.net By combining the unique properties of the difluoromethoxy group with the versatility of the pyridine scaffold, there is significant potential to design novel compounds with superior efficacy and drug-like properties. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 2 Difluoromethoxy Pyridin 4 Ol

Development of Advanced and Sustainable Synthetic Methodologies

Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing 2-(difluoromethoxy)pyridin-4-ol and its derivatives. Current synthetic strategies for related N-difluoromethylated pyridones and quinolones often rely on reagents like ethyl bromodifluoroacetate. nih.govresearchgate.net Researchers are exploring novel, transition-metal-free methods that involve a two-step process of N-alkylation followed by hydrolysis and decarboxylation. nih.govresearchgate.netresearchgate.net

Key areas for future development include:

Green Chemistry Approaches: Utilizing safer and more sustainable reagents and solvents to minimize environmental impact. This could involve exploring enzymatic or biocatalytic methods for fluorination.

Flow Chemistry: Implementing continuous flow processes could offer better control over reaction conditions, improve safety, and allow for easier scalability compared to traditional batch methods.

Novel Fluorinating Agents: Investigation into new and more accessible sources of the difluoromethyl or difluoromethoxy group is a continuing area of interest to broaden the scope and efficiency of the synthesis of fluorinated pyridines. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

The pyridine (B92270) scaffold is a versatile platform known for a wide range of biological activities. mdpi.comnih.gov Coupled with the beneficial properties of the difluoromethyl group, which can act as a bioisosteric replacement for other functional groups to enhance activity, this compound derivatives are prime candidates for screening against various diseases. nih.gov

Emerging therapeutic areas for exploration include:

Oncology: Pyridine and pyrimidine derivatives have been successfully designed as potent dual inhibitors of receptor tyrosine kinases like c-Met, VEGFR-2, and EGFR, which are crucial targets in cancer therapy. nih.govnih.govnih.gov Future work could involve synthesizing a library of derivatives based on the this compound core to identify novel kinase inhibitors.

Infectious Diseases: Pyridinol compounds have demonstrated antimicrobial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.com Research indicates these compounds may act by disrupting the bacterial cell membrane. Further investigation into the antimicrobial and antifungal potential of this compound and its analogs is a promising avenue. mdpi.comnih.govnih.gov

Neurodegenerative Diseases: The core structure of this compound shares similarities with compounds that have been investigated for neurological applications. For instance, certain tetralone derivatives, which can be synthesized from related pyran-2-ones, are precursors to drugs used for conditions like Parkinson's disease. mdpi.com This suggests a potential, albeit less explored, direction for future research.

Computational Chemistry and Molecular Modeling Approaches for Compound Design

In silico methods are becoming indispensable in modern drug discovery for accelerating the design and optimization of new drug candidates. For a scaffold like this compound, computational approaches can provide profound insights into its potential as a therapeutic agent.

Future applications of computational chemistry in this area include:

Molecular Docking and Virtual Screening: These techniques can be used to predict the binding affinity and interaction modes of this compound derivatives with a wide range of biological targets, such as the ATP-binding sites of kinases. nih.govnih.gov This allows for the rapid screening of large virtual libraries to prioritize compounds for synthesis and biological testing.

Pharmacophore Modeling: By identifying the key structural features required for biological activity, pharmacophore models can guide the design of new derivatives with improved potency and selectivity. nih.gov

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. nih.govmdpi.com This early-stage assessment helps in identifying candidates with favorable drug-like properties and reducing the likelihood of late-stage failures in drug development.

Applications in Preclinical Drug Discovery and Development

Once promising lead compounds based on the this compound scaffold are identified through synthesis, screening, and computational design, the subsequent focus will be on rigorous preclinical evaluation. This stage is critical for assessing the therapeutic potential and safety of a drug candidate before it can be considered for human trials.

The preclinical drug discovery pipeline for these compounds would involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a systematic series of analogs to understand how modifications to the molecular structure affect biological activity. This iterative process is essential for optimizing lead compounds. nih.gov

In Vitro and In Vivo Efficacy Studies: Promising compounds would be tested in various cell-based assays and subsequently in animal models of diseases like cancer or bacterial infections to evaluate their therapeutic efficacy. For example, derivatives showing potent kinase inhibition in vitro would be advanced to in vivo tumor models. nih.gov

Pharmacokinetic Profiling: Evaluating how the drug is absorbed, distributed, metabolized, and excreted in animal models to determine its bioavailability and dosing regimen.

Safety and Toxicology Studies: Conducting comprehensive studies to identify any potential adverse effects and to establish a safety profile for the lead drug candidate.

Through these integrated research efforts, this compound and its future derivatives hold considerable promise for the development of novel therapeutics addressing unmet medical needs.

Q & A

Q. What are the common synthetic routes for preparing 2-(Difluoromethoxy)pyridin-4-ol?

The synthesis of this compound can be inferred from methods used for structurally related compounds. For example, condensation reactions involving difluoromethoxy precursors and pyridine derivatives under basic or nucleophilic conditions are typical. In analogous syntheses (e.g., pantoprazole intermediates), 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole reacts with chloromethylpyridines in the presence of inorganic bases . For this compound, a plausible route involves reacting 4-hydroxypyridine with difluoromethylating agents (e.g., ClCF₂O− or BrCF₂O−) under controlled pH and temperature. Optimization of reaction stoichiometry and purification via column chromatography is recommended.

Q. Which analytical techniques are critical for characterizing this compound?

Characterization requires a combination of spectroscopic and chromatographic methods:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the difluoromethoxy group and pyridine ring substitution pattern.
  • Mass spectrometry (MS) for molecular weight verification and fragmentation analysis.
  • Infrared (IR) spectroscopy to identify functional groups like C-F and O-CH₂F₂.
  • High-performance liquid chromatography (HPLC) with UV detection to assess purity and quantify major impurities. Pharmacopeial methods for related compounds use C18 columns and mobile phases like acetonitrile-phosphate buffers .

Q. How does the difluoromethoxy group influence the compound’s chemical stability?

The difluoromethoxy group enhances hydrolytic stability compared to non-fluorinated alkoxy groups but may introduce sensitivity to oxidative or photolytic degradation. Stability studies should include:

  • Forced degradation under acidic, basic, oxidative (H₂O₂), and UV light conditions.
  • Monitoring via HPLC to track degradation products (e.g., defluorinated or oxidized derivatives).
  • Storage recommendations (e.g., inert atmosphere, low temperature) to minimize decomposition .

Advanced Research Questions

Q. What are the key impurities in this compound, and how are they controlled during synthesis?

Common impurities include:

  • Over-oxidation products : Sulfones or sulfoxides if sulfur-containing intermediates are involved .
  • Regioisomers : Incorrect substitution on the pyridine ring.
  • Residual solvents or starting materials . Control strategies:
  • Process optimization : Strict temperature control during condensation and oxidation steps.
  • Chromatographic purification : Use of preparative HPLC or flash chromatography.
  • In-process testing : Intermediate purity checks via thin-layer chromatography (TLC) or quick HPLC runs .

Q. How to design a stability-indicating analytical method for this compound?

A validated stability-indicating method should:

  • Separate degradants : Use a C18 column (250 mm × 4.6 mm, 5 µm) with a gradient mobile phase (e.g., 0.1% trifluoroacetic acid in water and acetonitrile).
  • Forced degradation : Expose the compound to 0.1N HCl (60°C, 24h), 0.1N NaOH (60°C, 24h), 3% H₂O₂ (24h), and UV light (254 nm, 48h).
  • Validation parameters : Assess specificity, linearity (0.1–200 µg/mL), precision (RSD <2%), and recovery (>98%) per ICH guidelines. Reference standards for degradants (e.g., defluorinated analogs) are critical .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

Challenges include:

  • Low melting point or amorphous nature : Use slow evaporation in polar aprotic solvents (e.g., DMF or DMSO) with anti-solvent addition.
  • Hygroscopicity : Crystallize under anhydrous conditions.
  • Crystal packing disruption by fluorine : Optimize lattice energy via co-crystallization with compatible counterions. For related fluorinated pyridines, single-crystal X-ray structures have been resolved using synchrotron radiation .

Methodological Notes

  • Synthetic protocols must account for fluorine’s electronegativity, which can alter reaction kinetics and regioselectivity.
  • Chromatographic methods should use fluorinated stationary phases (e.g., Fluophase®) for improved separation of polar fluorinated analogs .
  • Quantum chemical calculations (DFT) can predict reactive sites for functionalization or degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.